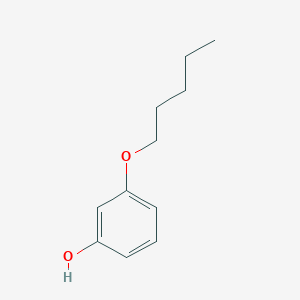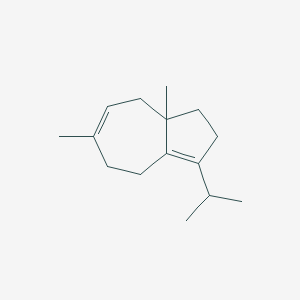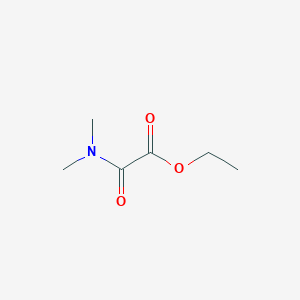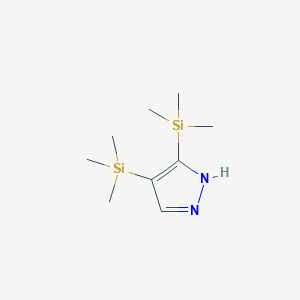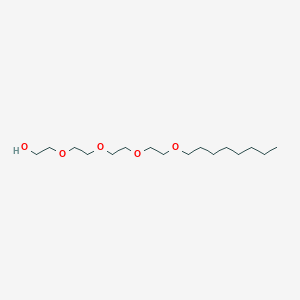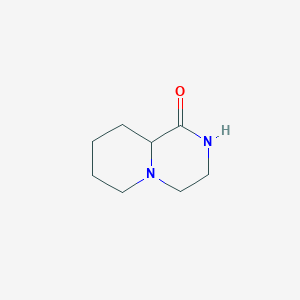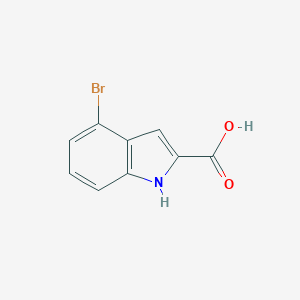
4-bromo-1H-indole-2-carboxylic Acid
Übersicht
Beschreibung
4-Bromo-1H-indole-2-carboxylic acid is a compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 and is a solid in its physical form .
Synthesis Analysis
The synthesis of 4-bromo-1H-indole-2-carboxylic acid involves several steps. For instance, one method involves reacting 3-bromo-1H-indole-2-carboxylic acid with sodium carbonate and bis-triphenylphosphine-palladium (II) chloride in propan-1-ol at 85℃ for 3.5 hours .Molecular Structure Analysis
The molecular structure of 4-bromo-1H-indole-2-carboxylic acid consists of a bromine atom attached to the 4th position of the indole ring and a carboxylic acid group attached to the 2nd position .Physical And Chemical Properties Analysis
4-Bromo-1H-indole-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 240.06 and a density of 1.8±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
- Method : The total synthesis of certain alkaloids starts from simple compounds and after several steps, a bromo-indole is formed via a Bartoli indole synthesis .
- Results : The synthesis results in the formation of alkaloids with various biologically vital properties .
- Field : Pharmacology
- Application : Indole derivatives are used as biologically active compounds for the treatment of various diseases such as cancer, microbial infections, and different types of disorders in the human body .
- Method : The specific methods of application or experimental procedures would depend on the specific disease being treated and the specific indole derivative being used .
- Results : The use of indole derivatives in the treatment of diseases has shown promising results, but more research is needed to fully understand their potential .
- Field : Medicinal Chemistry
- Application : Indole derivatives are used in the discovery of indole inhibitors for the treatment of arthritic diseases .
- Method : The specific methods of application or experimental procedures would depend on the specific disease being treated and the specific indole derivative being used .
- Results : The discovery of indole inhibitors has shown promising results in the treatment of arthritic diseases .
Synthesis of Alkaloids
Treatment of Diseases
Discovery of Indole Inhibitors
- Field : Virology
- Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Method : These compounds were prepared and tested for their antiviral activity against a range of RNA and DNA viruses .
- Results : Some of these compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of certain alkaloids .
- Method : The total synthesis of these alkaloids starts from simple compounds and after several steps, a bromo-indole is formed .
- Results : The synthesis results in the formation of alkaloids with various biologically vital properties .
- Field : Medicinal Chemistry
- Application : Indole derivatives are used in the preparation of inhibitors for certain biological pathways .
- Method : The specific methods of application or experimental procedures would depend on the specific pathway being targeted and the specific indole derivative being used .
- Results : The preparation of these inhibitors has shown promising results in inhibiting certain biological pathways .
Antiviral Activity
Synthesis of Alkaloids
Preparation of Inhibitors
- Field : Virology
- Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Method : These compounds were prepared and tested for their antiviral activity against a range of RNA and DNA viruses .
- Results : Some of these compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of certain alkaloids .
- Method : The total synthesis of these alkaloids starts from simple compounds and after several steps, a bromo-indole is formed .
- Results : The synthesis results in the formation of alkaloids with various biologically vital properties .
- Field : Medicinal Chemistry
- Application : Indole derivatives are used in the preparation of inhibitors for certain biological pathways .
- Method : The specific methods of application or experimental procedures would depend on the specific pathway being targeted and the specific indole derivative being used .
- Results : The preparation of these inhibitors has shown promising results in inhibiting certain biological pathways .
Antiviral Activity
Synthesis of Alkaloids
Preparation of Inhibitors
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFVRIRMDXONCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398717 | |
| Record name | 4-bromo-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-indole-2-carboxylic Acid | |
CAS RN |
16732-64-2 | |
| Record name | 4-bromo-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



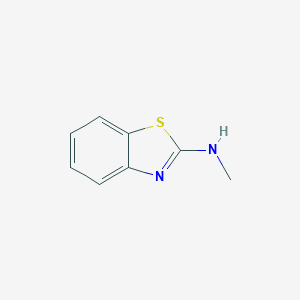
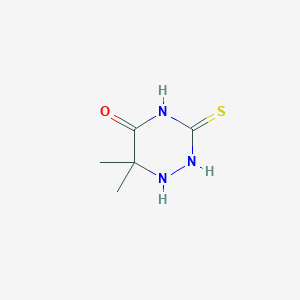
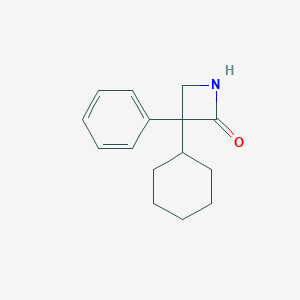
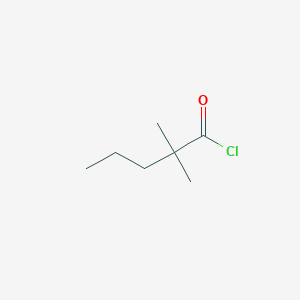
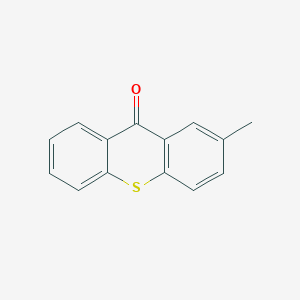
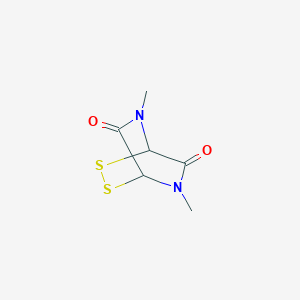
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
